Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)
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Overview
Description
Mechanism of Action
Target of Action
The primary target of Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II), also known as the Ghaffar-Parkins catalyst, is nitriles . Nitriles are organic compounds that have a triple bond between a carbon and a nitrogen atom. They play a crucial role in the synthesis of many organic compounds.
Biochemical Pathways
The Ghaffar-Parkins catalyst affects the biochemical pathway of nitrile hydration . This pathway involves the conversion of nitriles to amides, which are more reactive and can participate in further reactions. The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds.
Result of Action
The result of the action of the Ghaffar-Parkins catalyst is the conversion of nitriles to amides . This transformation is particularly useful in organic synthesis, as amides are versatile intermediates that can be further converted into a variety of other compounds.
Action Environment
The efficacy and stability of the Ghaffar-Parkins catalyst can be influenced by various environmental factors. For optimal results, the presence of coordinating anions, especially cyanide and halide, should be avoided . The catalyst’s performance can also vary depending on steric factors, with the turnover frequency (TOF) ranging from 16 to 380 h-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) typically involves the reaction of platinum(II) chloride with dimethylphosphinous acid and dimethylphosphinito ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is often produced in batch reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) primarily undergoes catalytic reactions, particularly the hydration of nitriles to amides. It can also participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands .
Common Reagents and Conditions
Hydration of Nitriles: This reaction typically uses nitriles as substrates and water as the reagent.
Substitution Reactions: These reactions involve the use of various ligands such as phosphines, amines, or other donor molecules.
Major Products
Scientific Research Applications
Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II): Known for its high efficiency in catalyzing the hydration of nitriles.
Dihydrogen tris(dimethylphosphinito)hydroplatinate(2-): Another platinum-based catalyst with similar applications but different ligand structures.
Uniqueness
Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) is unique due to its high turnover frequency (TOF) and mild reaction conditions. It is particularly effective in converting hindered and acid/base sensitive nitriles to amides without further hydrolysis to acids .
Properties
IUPAC Name |
dimethylphosphinite;dimethylphosphinous acid;platinum(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7OP.2C2H6OP.Pt/c3*1-4(2)3;/h3H,1-2H3;2*1-2H3;/q;2*-1;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDWNWOYULJOBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)O.CP(C)[O-].CP(C)[O-].[Pt+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19O3P3Pt |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173416-05-2 |
Source
|
Record name | Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) Ghaffar-Parkins catalyst | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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